Pyrrolidine vs. Piperidine Substituent: A 44-Fold Difference in Target Engagement
In a series of 5-aminothiazoles evaluated as potentiators of AMPA receptor agonists, the compound bearing a pyrrolidin-1-yl group at the thiazole 2-position (Compound 7) demonstrated significantly higher potency than its direct piperidin-1-yl analog (Compound 8) [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4800 nM (Compound 7, pyrrolidin-1-yl analog) |
| Comparator Or Baseline | 210,000 nM (Compound 8, piperidin-1-yl analog) |
| Quantified Difference | 43.75-fold increase in potency for the pyrrolidinyl compound over the piperidinyl compound. |
| Conditions | In vitro enzymatic assay measuring IC50 values against a target relevant to AMPA receptor modulation. The 95% confidence interval for the pyrrolidinyl compound was 2100–11,000 nM. |
Why This Matters
This direct comparison provides a quantitative basis for selecting the pyrrolidinyl-thiazole over its piperidinyl analog, where the latter would be ineffective at the same concentration range, directly impacting project timelines and resource allocation in hit-to-lead optimization.
- [1] Perez-Peña, H., Abel, A.-C., Shekhovtsov, O., Maj, M., Mai, P., Boerger, C., Ross, T., Gregor, K., Losch, F., Porath, K., Heyse, W., Haufe, G., Wünsch, B., & Hollmann, M. (2024). 5-Aminothiazoles as Potentiators of Low Efficacy AMPA Receptor Agonists. ACS Chemical Neuroscience, 15(7), 1351-1368. View Source
